1-Methylcyclopropene: A Comprehensive Technical Guide
1-Methylcyclopropene: A Comprehensive Technical Guide
Discovery and Foundational Research
The journey to the discovery of 1-Methylcyclopropene (1-MCP), a potent ethylene (B1197577) action inhibitor, is rooted in early postharvest research aimed at extending the shelf life of fruits and vegetables. Initial studies in the early 20th century by researchers like Kidd and West demonstrated that modifying storage atmospheres with low oxygen and high carbon dioxide could delay the ripening of apples.[1] It wasn't until 1962 that Stanley and Ellen Burg elucidated that the underlying mechanism of these controlled atmosphere effects was the inhibition of ethylene production and action.[1]
The quest for a chemical understanding of the ethylene binding site was pursued by various research groups. While some focused on the inhibitory effects of silver ions, Dr. Edward C. Sisler and his colleagues at North Carolina State University explored olefin analogs that could compete with ethylene.[1] Their work in the 1980s with compounds like 2,5-norbornadiene, an effective but commercially impractical ethylene inhibitor, laid the groundwork for future breakthroughs.[1]
A pivotal moment came from an endeavor to identify the ethylene-binding site protein using activation tagging with diazocyclopentadiene (DACP).[1] Sisler and his collaborator, Dr. Sylvia Blankenship, observed that a light-induced breakdown product of DACP was remarkably effective at inhibiting ethylene action.[2] Through a series of meticulous experiments, they identified the active component as 1-Methylcyclopropene.[2] This discovery, a testament to the value of fundamental research, was patented in 1996.[1]
The commercial potential of 1-MCP was quickly recognized. The initial commercial application, under the trade name EthylBloc®, was for ornamental crops in 1999.[2] Subsequently, Rohm and Haas licensed the technology for use in fresh produce, leading to the formation of AgroFresh Inc. and the launch of SmartFresh™ in 2002, following its approval by the U.S. Environmental Protection Agency (EPA).[2] A significant advancement in its commercial application was the development of a powdered formulation where 1-MCP is encapsulated in cyclodextrin, allowing for its safe and convenient release as a gas when mixed with water.[1]
Mechanism of Action: Ethylene Signal Transduction
1-Methylcyclopropene exerts its effects by acting as an irreversible antagonist of ethylene receptors in plants. Ethylene, a gaseous plant hormone, initiates a signaling cascade upon binding to its receptors, which are located in the endoplasmic reticulum membrane. This binding event leads to a conformational change in the receptor, triggering a downstream signaling pathway that results in various physiological responses, including fruit ripening, senescence, and abscission.
1-MCP, being a structural analog of ethylene, binds to the same copper-containing active site of the ethylene receptors. However, due to its higher affinity for the receptor, it binds more tightly and essentially permanently, thereby blocking ethylene from binding and initiating the signaling cascade. This competitive inhibition effectively renders the plant tissue insensitive to the effects of ethylene.
Quantitative Effects of 1-MCP on Apple Fruit
The application of 1-MCP has been shown to have significant and quantifiable effects on various postharvest parameters of apples, a climacteric fruit highly sensitive to ethylene. The following tables summarize data from various studies on the impact of 1-MCP treatment on apple firmness, ethylene production, and respiration rate.
Table 1: Effect of 1-MCP on Apple Firmness
| Apple Cultivar | 1-MCP Concentration (µL/L) | Treatment Duration (hours) | Storage Conditions | Firmness (N) - Control | Firmness (N) - 1-MCP Treated | Reference |
| 'McIntosh' | 1 | 12 | 6 months at 0.5°C + 7 days at 15°C | Lower (not specified) | Higher (not specified) | [3] |
| 'Cortland' | 1 | 9 | Not specified | <63.0 | >63.0 | |
| 'Empire' | 1 | 3 | Not specified | <67.5 | >67.5 | |
| 'Fuji' | 1 | 8 | Ambient temperature (20°C ± 2°C) | Lower (not specified) | Maintained | |
| 'Hongro' | 1 | 16 | Ambient temperature (20°C ± 2°C) | Lower (not specified) | Maintained | |
| 'Maxi Gala' | 0.175 - 0.225 (pre-harvest spray) | N/A | 7 months CA + 7 days shelf life | Lower (not specified) | >44.5 |
Table 2: Effect of 1-MCP on Ethylene Production in Apples
| Apple Cultivar | 1-MCP Concentration (µL/L) | Treatment Duration (hours) | Storage Conditions | Ethylene Production - Control | Ethylene Production - 1-MCP Treated | Reference |
| 'Tsugaru' | 1 | Not specified | Ambient temperature (20°C ± 2°C) | High | Inhibited | |
| 'Jonagold' | 0.625 | 24 | 34 weeks in CA | Climacteric increase | No increase | |
| Various | 0.1 - 1 | 4 - 24 | Ambient temperature | Higher | Lower |
Table 3: Effect of 1-MCP on Respiration Rate in Apples
| Apple Cultivar | 1-MCP Concentration (µL/L) | Treatment Duration (hours) | Storage Conditions | Respiration Rate - Control | Respiration Rate - 1-MCP Treated | Reference |
| 'Tsugaru' | 1 | Not specified | Ambient temperature (20°C ± 2°C) | High | Lowered | |
| 'Jonagold' | 0.625 | 24 | 34 weeks in CA | Climacteric increase | No increase | |
| Various | 0.1 - 1 | 4 - 24 | Ambient temperature | Higher | Lower |
Experimental Protocols
Synthesis of 1-Methylcyclopropene
The synthesis of 1-MCP for research purposes can be achieved through the reaction of methallyl chloride with a strong base like phenyllithium (B1222949) or lithium diisopropylamide. The following is a general protocol based on published methods.
Materials:
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Methallyl chloride (3-chloro-2-methylpropene)
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Phenyllithium or Lithium diisopropylamide
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Anhydrous diethyl ether or another suitable inert solvent
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Argon or Nitrogen gas for inert atmosphere
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Standard laboratory glassware for air-sensitive reactions (e.g., Schlenk line, three-neck flask, dropping funnel)
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Magnetic stirrer and heating mantle
Procedure:
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Set up a flame-dried three-neck flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere of argon or nitrogen.
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In the flask, prepare a solution of phenyllithium or lithium diisopropylamide in anhydrous diethyl ether.
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Cool the solution in an ice bath.
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Slowly add a solution of methallyl chloride in anhydrous diethyl ether to the stirred base solution via the dropping funnel over a period of 30-60 minutes, maintaining the low temperature.
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After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 30 minutes.
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The resulting solution contains 1-methylcyclopropene, which can be used directly for experiments or trapped for later use. For trapping, the volatile 1-MCP can be passed through a stream of inert gas into a cold trap or a solution containing a trapping agent.
Treatment of Apples with 1-MCP
This protocol describes a general method for treating apples with gaseous 1-MCP in a laboratory setting.
Materials:
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Apples of uniform size and maturity
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Airtight treatment chamber (e.g., glass desiccator, sealed container)
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1-MCP source (e.g., EthylBloc® or SmartFresh™ powder, or a synthesized solution)
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Small container for generating 1-MCP gas
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Water or an appropriate release solution
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Fan for air circulation within the chamber
Procedure:
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Place the apples inside the airtight treatment chamber, ensuring there is space for air circulation.
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If using a commercial powder, weigh the appropriate amount based on the chamber volume and the desired 1-MCP concentration. Place the powder in a small, open container inside the chamber.
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Add the specified amount of water or release solution to the powder to generate 1-MCP gas.
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Immediately seal the chamber to prevent the gas from escaping.
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Turn on a small fan inside the chamber to ensure even distribution of the 1-MCP gas.
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Maintain the chamber at the desired treatment temperature (e.g., 20°C) for the specified duration (e.g., 12-24 hours).
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After the treatment period, open the chamber in a well-ventilated area and allow the apples to air out for at least one hour before placing them in storage or conducting further analysis.
Measurement of Ethylene Production
Ethylene production by fruit is typically measured using gas chromatography (GC).
Equipment and Materials:
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Gas chromatograph (GC) equipped with a flame ionization detector (FID)
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Appropriate GC column (e.g., alumina-based PLOT column)
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Airtight containers for incubating individual fruits
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Gas-tight syringe for sampling
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Certified ethylene gas standard for calibration
Procedure:
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Place an individual apple in an airtight container of a known volume.
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Seal the container and incubate at a constant temperature for a specific period (e.g., 1-2 hours).
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After incubation, use a gas-tight syringe to withdraw a known volume of the headspace gas from the container.
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Inject the gas sample into the GC.
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The GC will separate the gases, and the FID will detect the ethylene. The retention time and peak area of ethylene are recorded.
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Calibrate the GC using a certified ethylene standard to quantify the ethylene concentration in the sample.
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Calculate the ethylene production rate, typically expressed as microliters of ethylene per kilogram of fruit per hour (µL·kg⁻¹·h⁻¹).
